molecular formula C10H14FN B1331085 N-(3-Fluorobenzyl)propan-1-amine CAS No. 90389-86-9

N-(3-Fluorobenzyl)propan-1-amine

Cat. No.: B1331085
CAS No.: 90389-86-9
M. Wt: 167.22 g/mol
InChI Key: OORHPLFSYCEZIP-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)propan-1-amine is a secondary amine characterized by a fluorinated benzyl group attached to a propylamine backbone. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity and enhanced metabolic stability due to the fluorine atom at the meta position of the benzyl ring. This compound is primarily investigated for its applications in radiopharmaceuticals and neurological imaging, particularly in targeting amyloid-β (Aβ) plaques in Alzheimer’s disease research .

Synthesis: The synthesis of fluorinated benzylamine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (a related compound) is synthesized via a Pd(PPh₃)₂Cl₂-catalyzed reaction between N-benzylprop-2-yn-1-amine and 1-fluoro-3-iodobenzene, yielding 67% product . Another method employs tetrabutylammonium fluoride (TBAF) for halogen exchange in brominated intermediates, as seen in the synthesis of 2-[N-benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORHPLFSYCEZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238116
Record name Benzenemethanamine, 3-fluoro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-86-9
Record name Benzenemethanamine, 3-fluoro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Fluorobenzyl)propan-1-amine can be synthesized by reacting (3-fluorobenzyl) propionaldehyde with propylamine . The reaction typically involves the use of a suitable solvent and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors. The process may include steps such as purification through distillation or crystallization to ensure the compound meets industrial standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorobenzyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Medicinal Chemistry

N-(3-Fluorobenzyl)propan-1-amine is primarily utilized in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a building block in the development of compounds targeting neurodegenerative diseases and mood disorders. For instance, studies have shown that derivatives of this compound exhibit promising activity as selective inhibitors of neuronal nitric oxide synthase, which is implicated in neurodegenerative conditions .

Psychoactive Substance Research

This compound has gained attention within the realm of new psychoactive substances (NPS). Research indicates that this compound can mimic or modulate the effects of traditional psychostimulants, making it a subject of interest for understanding the pharmacological profiles of NPS . Case studies have highlighted its presence in clinical samples, indicating its use among polydrug users and its potential implications for public health .

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various synthesis reactions. Its utility in forming more complex molecules makes it valuable for researchers developing new compounds with therapeutic potential . The compound's reactivity and stability under different conditions are advantageous for synthetic chemists.

Case Study 1: Mood Regulation

A study involving rodent models demonstrated that administration of this compound resulted in observable changes in mood-related behaviors. The findings suggest that this compound may influence neurotransmitter systems associated with mood regulation, thus warranting further investigation into its therapeutic potential.

Case Study 2: Identification in Clinical Samples

A retrospective analysis identified this compound among other NPS in clinical samples from patients presenting with symptoms related to substance use. The study highlighted the need for improved monitoring and understanding of such substances to inform clinical practices and public health policies .

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(3-Fluorobenzyl)propan-1-amine with structurally related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Fluorobenzyl group ~197.25 (estimated) Aβ plaque imaging; superior brain clearance
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine 2-Cl, 6-F substitution; imidazole moiety 283.75 Potential antimicrobial activity
N-(2-Methylbenzyl)propan-1-amine 2-Methylbenzyl group 163.26 Industrial applications; market availability
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Pyrimidine-imidazole hybrid 311.36 Enhanced receptor binding affinity
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F, 4-Me substitution; phenyl extension 243.32 Increased lipophilicity

Pharmacological and Functional Differences

  • Brain Clearance and Imaging Contrast :
    N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine demonstrated superior clearance from brain tissue compared to [¹⁸F]F-537-Tz, achieving higher contrast in Aβ plaque imaging. This is attributed to the fluorobenzyl group’s optimal balance of hydrophobicity and molecular size .
  • Methyl Substitution: N-(2-Methylbenzyl)propan-1-amine lacks fluorine, reducing its metabolic stability but increasing industrial viability due to simpler synthesis .

Key Research Findings

Imaging Agent Superiority : The 3-fluorobenzyl group in this compound enhances pharmacokinetics, making it a leading candidate for pretargeted Aβ imaging .

Structural Flexibility : Hybrid structures with imidazole or pyrimidine moieties () show promise in diversifying therapeutic applications but require optimization for bioavailability.

Industrial Limitations : Fluorinated amines face production discontinuation due to synthesis complexity, highlighting a need for scalable methodologies .

Biological Activity

N-(3-Fluorobenzyl)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the benzyl group, which significantly influences its biological activity. The fluorine substitution can enhance lipophilicity and binding affinity to various biological targets, leading to unique pharmacological effects.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential receptor modulation. The compound may exhibit properties similar to other amines, influencing pathways related to:

  • Dopaminergic Activity : By modulating dopamine receptors, the compound may affect mood and behavior.
  • Serotonergic Activity : Potential interactions with serotonin receptors could contribute to anxiolytic or antidepressant effects.
  • Adrenergic Activity : The compound may influence adrenergic receptors, impacting cardiovascular responses and energy metabolism.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Antidepressant-like effectsExhibited in animal models through modulation of serotonin and norepinephrine levels
Neuroprotective propertiesPotential to protect neurons in models of neurodegeneration
CytotoxicityEvaluated against various cancer cell lines; results indicate selective toxicity

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated a reduction in neuronal apoptosis and improved survival rates in cultured neurons exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antidepressant Activity :
    In behavioral assays, this compound showed significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonergic signaling, as evidenced by elevated levels of serotonin metabolites in the brain.
  • Cytotoxicity Against Cancer Cells :
    The cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound analogs to better understand structure-activity relationships (SAR). Studies have shown that modifications to the amine structure can significantly alter biological activity, suggesting that further optimization could lead to more potent compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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